Tetrakis(2-chloroethyl) silicate
Description
Its molecular formula is likely C₈H₁₆Cl₄O₄Si, derived from substituting ethyl groups in tetraethyl silicate (C₈H₂₀O₄Si, ) with 2-chloroethyl moieties. The presence of chlorine atoms imparts distinct reactivity, particularly in alkylation and cross-linking, making it relevant in industrial applications such as flame retardants (). Unlike nitrosoureas with 2-chloroethyl groups (), its silicate backbone likely reduces biological activity but enhances thermal and chemical stability .
Properties
CAS No. |
18290-84-1 |
|---|---|
Molecular Formula |
C8H16Cl4O4Si |
Molecular Weight |
346.1 g/mol |
IUPAC Name |
tetrakis(2-chloroethyl) silicate |
InChI |
InChI=1S/C8H16Cl4O4Si/c9-1-5-13-17(14-6-2-10,15-7-3-11)16-8-4-12/h1-8H2 |
InChI Key |
VGIMKJVSTSXVSI-UHFFFAOYSA-N |
SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |
Canonical SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)OCCCl |
Synonyms |
Tetra(2-chloroethoxy)silane |
Origin of Product |
United States |
Comparison with Similar Compounds
Tetrakis(2-chloroethyl)dichloroisopentyldiphosphate (CAS: 38051-10-4)
- Structure : Contains two phosphate groups with 2-chloroethyl and dichloroisopentyl substituents.
- Applications : Classified as a chlorinated flame retardant ().
- Key Differences : The phosphate core increases acidity and hydrolysis susceptibility compared to the silicate backbone of Tetrakis(2-chloroethyl) silicate, which offers greater hydrolytic stability .
Pyrophosphoric Acid Tetrakis(2-chloroethyl) Ester
- Structure : Pyrophosphate ester with four 2-chloroethyl groups.
- Applications : Used in cross-linking polymers or as intermediates in chemical synthesis .
Silicate Esters with Non-Chlorinated Substituents
Tetraethyl Silicate (CAS: 78-10-4)
- Structure : Silicon bonded to four ethyl groups.
- Properties : Hydrophobic, hydrolyzes to form silica gel. Used in coatings, ceramics, and as a binder ().
- Comparison : The absence of chlorine in Tetraethyl silicate reduces its toxicity and reactivity, making it unsuitable for flame retardancy but ideal for materials science applications .
Tetrakis(2-methoxyethyl) Orthosilicate (CAS: 2157-45-1)
N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)
- Structure : Nitrosourea with two 2-chloroethyl groups.
- Mechanism : Alkylates DNA at guanine O6 and cytosine N3 positions, causing interstrand cross-links ().
- Comparison : Unlike BCNU, this compound lacks a nitrosourea moiety, rendering it less bioactive but more chemically stable .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
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